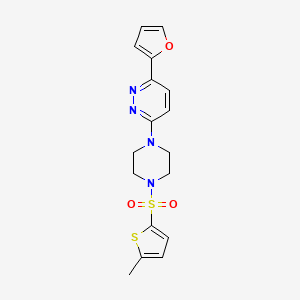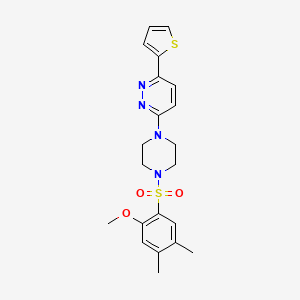
3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine
Descripción general
Descripción
3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyridazine ring, a furan ring, and a sulfonyl group.
Mecanismo De Acción
The mechanism of action of 3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine is not fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes such as PDE and PKC by binding to their active sites and preventing their activity. This inhibition leads to the modulation of various physiological processes, which may have therapeutic implications.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against PDE and PKC, which are involved in the regulation of various physiological processes such as smooth muscle contraction, platelet aggregation, and cell proliferation. In vivo studies have shown that this compound exhibits antihypertensive, anti-inflammatory, and antitumor activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine has several advantages for lab experiments. One of the main advantages is its potent inhibitory activity against various enzymes such as PDE and PKC, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, this compound also has some limitations for lab experiments. One of the main limitations is its low solubility in aqueous solutions, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on 3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine. One of the main directions is the development of new derivatives of this compound with improved pharmacological properties such as increased solubility and selectivity for specific enzymes. Another direction is the investigation of the mechanism of action of this compound and its potential therapeutic applications in various diseases such as hypertension, inflammation, and cancer. Finally, the development of new synthetic methods for the preparation of this compound and its derivatives may also be an interesting direction for future research.
Aplicaciones Científicas De Investigación
3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as phosphodiesterase (PDE) and protein kinase C (PKC), which are involved in the regulation of various physiological processes.
Propiedades
IUPAC Name |
3-(furan-2-yl)-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c27-30(28,19-8-7-17-4-1-2-5-18(17)16-19)26-13-11-25(12-14-26)22-10-9-20(23-24-22)21-6-3-15-29-21/h1-10,15-16H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBJLAJDJNGVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



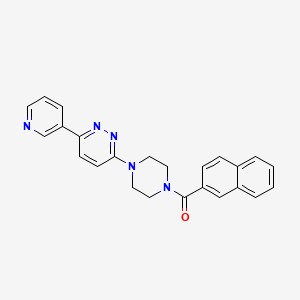
![4-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3311697.png)
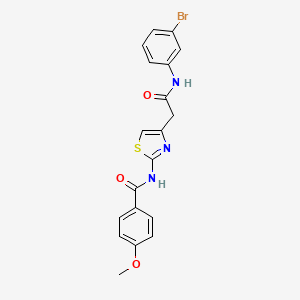
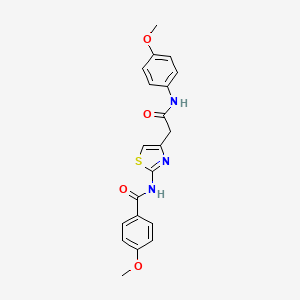


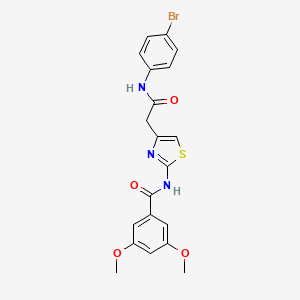

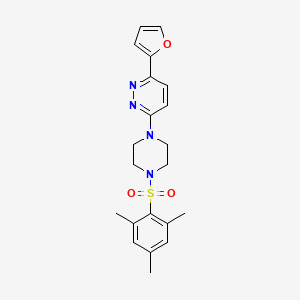
![3,5-dimethoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B3311768.png)
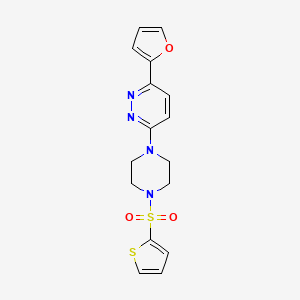
![2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3311785.png)
